4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
Description
This compound is a pyridine-3-carbonitrile derivative featuring a 4-methoxyphenyl group at position 4, a thiophen-2-yl substituent at position 6, and a sulfanyl-linked 2-(4-methylpiperazin-1-yl)-2-oxoethyl moiety at position 2. Its structural complexity arises from the integration of heterocyclic (thiophene, pyridine) and pharmacophoric (methylpiperazine, methoxyphenyl) groups, which are commonly associated with bioactivity in medicinal chemistry. The methoxy group enhances lipophilicity and metabolic stability, while the thiophene and piperazine moieties may contribute to π-π stacking and hydrogen-bonding interactions, respectively, with biological targets .
Properties
Molecular Formula |
C24H24N4O2S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O2S2/c1-27-9-11-28(12-10-27)23(29)16-32-24-20(15-25)19(17-5-7-18(30-2)8-6-17)14-21(26-24)22-4-3-13-31-22/h3-8,13-14H,9-12,16H2,1-2H3 |
InChI Key |
VZXFVZHWFQJALL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine ring, followed by the introduction of the methoxyphenyl, piperazinyl, and thiophenyl groups through various chemical reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors like temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, depending on the nature of the target and the compound’s binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key differences are summarized below. Data are derived from synthesis routes, crystallographic studies, and biological evaluations in the literature.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Flexibility vs. Bioactivity :
- The target compound ’s sulfanyl linker distinguishes it from analogs like , which have direct methylpiperazinyl attachments. This linker may improve solubility but requires validation via pharmacokinetic studies.
- Substitution at position 4 (methoxyphenyl vs. phenyl or trifluoromethyl) significantly impacts electronic properties. For instance, the trifluoromethyl group in enhances electron-withdrawing effects but reduces antioxidant efficacy compared to methoxyphenyl derivatives .
Heterocyclic Core Variations :
- Pyrimidine-based analogs (e.g., ) exhibit higher molecular weights and altered binding affinities compared to pyridine derivatives. The pyridine core in the target compound may favor planar interactions with enzymes or receptors.
Biological Performance :
- Bromophenyl-substituted pyridines in showed superior antioxidant activity (79.05%) compared to methoxyphenyl derivatives, suggesting that electron-deficient aromatic groups enhance radical scavenging.
- Thiophene-containing analogs (e.g., ) are often associated with antimicrobial activity, implying the target compound may share this trait, though experimental confirmation is needed.
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely follows nucleophilic substitution and cyclization pathways, as seen in . Bromination of intermediates (e.g., malononitrile precursors) is critical for introducing the sulfanyl-piperazine moiety.
Physicochemical Properties :
- The 4-methoxyphenyl group increases hydrophobicity (clogP ~3.2 predicted), while the sulfanyl linker may reduce crystallization tendencies, enhancing bioavailability .
Docking and Target Interactions :
- Molecular docking studies of similar compounds (e.g., ) suggest that the thiophene and pyridine moieties engage in hydrophobic and π-stacking interactions with proteins like PD-L1 or bacterial enzymes.
Biological Activity
The compound 4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C20H22N4O2S
- Molecular Weight : 382.48 g/mol
- IUPAC Name : 4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. Key areas of investigation include:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Antimicrobial Activity : Some studies indicate that it possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The presence of the piperazine moiety suggests potential interactions with various enzymes, including those involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
Case Study 2: Anti-inflammatory Mechanism
Research indicated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines in vitro. This suggests its potential use in managing chronic inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited bactericidal activity against Gram-positive bacteria, suggesting its utility as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
